

# Performance comparison of lanthanum nitrate with other lanthanide nitrates in catalysis

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Compound of Interest

Compound Name: Lanthanum(III) nitrate hexahydrate

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# Lanthanide Nitrates in Catalysis: A Comparative Performance Analysis

A detailed guide for researchers, scientists, and drug development professionals on the catalytic efficacy of lanthanum nitrate versus other lanthanide nitrates in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction.

The quest for efficient, environmentally benign, and cost-effective catalysts is a cornerstone of modern chemical synthesis. Lanthanide compounds, owing to their unique electronic and coordination properties, have emerged as powerful Lewis acid catalysts in a plethora of organic transformations. Among these, lanthanide nitrates are particularly attractive due to their accessibility and catalytic activity. This guide provides an objective comparison of the catalytic performance of lanthanum nitrate with other selected lanthanide nitrates in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological importance.

### **Performance Comparison in the Biginelli Reaction**

The Biginelli reaction, a multi-component condensation of an aldehyde, a  $\beta$ -ketoester, and urea or thiourea, is a fundamentally important transformation for the synthesis of DHPMs. The catalytic activity of various lanthanide nitrates has been evaluated in this reaction, with key performance indicators being reaction time and product yield.







The data presented below is compiled from studies utilizing different lanthanide nitrates as catalysts for the Biginelli reaction under solvent-free conditions. While experimental conditions across different studies may vary slightly, this compilation provides a valuable comparative overview of their catalytic efficiencies.



Catalyst	Aldehyde	β- Dicarbon yl Compoun d	Urea/Thio urea	Time	Yield (%)	Referenc e
La(NO₃)₃·6 H₂O	Benzaldeh yde	Ethyl acetoaceta te	Urea	Not specified	High yields reported	[1]
Ce(NO₃)₃·6 H₂O	Benzaldeh yde	Ethyl acetoaceta te	Urea	40 min	95	[2]
Ce(NO₃)₃·6 H₂O	4- Chlorobenz aldehyde	Ethyl acetoaceta te	Urea	45 min	96	[2]
Ce(NO₃)₃·6 H₂O	4- Methylbenz aldehyde	Ethyl acetoaceta te	Urea	40 min	92	[2]
Pr(NO₃)₃·6 H₂O	Benzaldeh yde	Ethyl acetoaceta te	Urea	8 min	98	[3]
Pr(NO₃)₃·6 H₂O	4- Chlorobenz aldehyde	Ethyl acetoaceta te	Urea	10 min	97	[3]
Pr(NO₃)₃·6 H₂O	4- Methylbenz aldehyde	Ethyl acetoaceta te	Urea	10 min	95	[3]
Pr(NO3)3-6 H2O	Benzaldeh yde	Ethyl acetoaceta te	Thiourea	15 min	96	[3]

Note: The performance of Lanthanum Nitrate is described qualitatively in the available literature for this specific reaction, indicating high yields. For a direct quantitative comparison, further



studies under identical conditions would be beneficial.

## **Experimental Protocols**

The following are representative experimental methodologies for the Biginelli reaction catalyzed by lanthanide nitrates.

## General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using Cerium(III) Nitrate Hexahydrate[2]

A mixture of an aldehyde (1 mmol), a  $\beta$ -keto ester or  $\beta$ -diketone (1 mmol), urea or thiourea (1.5 mmol), and Ce(NO<sub>3</sub>)<sub>3</sub>·6H<sub>2</sub>O (0.1 mmol, 10 mol%) was heated at 80 °C for the specified time (as indicated in the table). The reaction progress was monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture was cooled to room temperature and washed with ice-cold water. The solid product was collected by filtration, dried, and recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

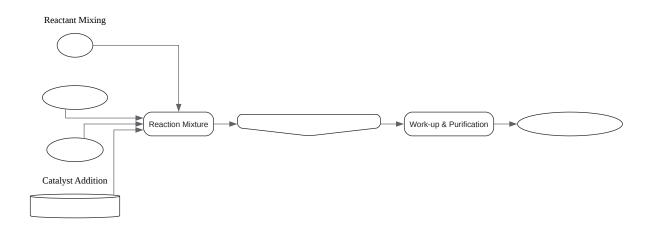
## General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones/thiones using Praseodymium(III) Nitrate Hexahydrate[3]

A mixture of an aromatic aldehyde (1 mmol), a  $\beta$ -dicarbonyl compound (1 mmol), urea or thiourea (1.1 mmol), and  $Pr(NO_3)_3 \cdot 6H_2O$  (0.1 mmol, 10 mol%) was stirred at 80 °C under solvent-free conditions for the time specified in the table. Upon completion of the reaction, as monitored by TLC, the reaction mixture was cooled to room temperature. The solid mass was then washed with cold water and the crude product was recrystallized from ethanol to give the pure product.

## Visualizing the Process and Mechanism

To further elucidate the experimental and mechanistic aspects of the lanthanide nitratecatalyzed Biginelli reaction, the following diagrams are provided.



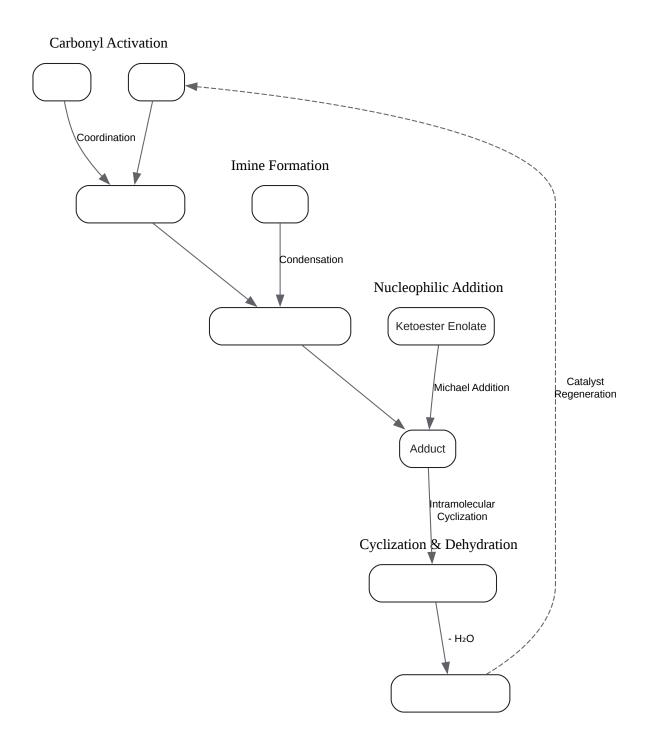


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A generalized experimental workflow for the lanthanide nitrate-catalyzed Biginelli reaction.

The catalytic cycle is believed to proceed through a Lewis acid-mediated mechanism where the lanthanide ion activates the aldehyde, facilitating the key bond-forming steps.





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Proposed mechanism for the lanthanide nitrate-catalyzed Biginelli reaction.



In conclusion, lanthanide nitrates are effective catalysts for the Biginelli reaction, with praseodymium(III) nitrate demonstrating particularly high efficiency in terms of reaction time and yield under solvent-free conditions. The choice of the specific lanthanide can significantly impact the catalytic performance, which is a crucial consideration for process optimization in both academic research and industrial applications. The low toxicity and ready availability of these catalysts further enhance their appeal for the development of green and sustainable synthetic methodologies.

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### References

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